molecular formula C13H16N4O2S B2581724 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea CAS No. 1797720-54-7

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2581724
CAS No.: 1797720-54-7
M. Wt: 292.36
InChI Key: WAVZDNZRIPWCME-UHFFFAOYSA-N
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Description

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea is a heterocyclic compound that contains both pyrazole and thiophene moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of the oxolane ring adds to the compound’s complexity and potential reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of urea compounds, including those similar to 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea, exhibit significant antitumor effects. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example:

Cancer Type GI50 Value (µM)
Non-small cell lung cancer1.7
Prostate cancer15.9
Ovarian cancer25.9

These values suggest a promising potential for the development of new anticancer therapies based on this compound's structure.

Antimicrobial Activity

The compound has also demonstrated broad-spectrum antimicrobial properties. Urea derivatives are known for their effectiveness against a range of bacterial pathogens. Minimum inhibitory concentrations (MIC) for some derivatives of similar structures have been reported as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12
Haemophilus influenzae0.25–1

These findings indicate that the compound may be effective in treating bacterial infections, which is particularly relevant in clinical settings where antibiotic resistance is a growing concern.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both the thiophene and oxolane moieties is crucial for enhancing the binding affinity to target proteins involved in tumor growth and bacterial resistance.

Example Synthetic Route

A simplified synthetic route could include:

  • Formation of the oxolane core via cyclization.
  • Substitution reactions to introduce the thiophene and pyrazole moieties.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar compounds:

Antitumor Efficacy : A recent study reported that urea derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, indicating structural modifications can enhance therapeutic potential.

Antimicrobial Properties : Another investigation focused on thiophene-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that modifications can significantly improve efficacy against resistant strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea lies in its combination of the oxolane, pyrazole, and thiophene moieties, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea is a novel derivative in medicinal chemistry, particularly within the realm of pyrazole and thiourea compounds. Its structural components suggest potential biological activities, especially in the fields of anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, an oxolane moiety, and a thiophene group. These structural elements are known to contribute to various biological activities due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with compounds similar to This compound :

  • Anticancer Activity :
    • Compounds containing pyrazole and thiourea functionalities have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated GI50 values indicating effective inhibition of tumor growth in non-small lung cancer and breast cancer cells .
  • Antimicrobial Properties :
    • The presence of thiophene and urea groups has been linked to antibacterial and antifungal activities. Studies report that similar compounds exhibit inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli with IC50 values in the low microgram range .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of these compounds is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AnticancerEKVX (lung cancer)1.7 μM
AnticancerOVCAR-4 (ovarian cancer)25.9 μM
AntibacterialS. aureus0.25 μg/mL
AntifungalCandida albicans0.5–1 μg/mL
Anti-inflammatoryHuman fibroblast cellsEffective at 10 μM

Case Studies

A notable case study involved the synthesis of a series of thiourea derivatives, including those structurally similar to This compound . These derivatives were tested against a panel of cancer cell lines, demonstrating selective cytotoxicity with lower toxicity towards normal cells, indicating a promising therapeutic index for further development .

Another study focused on the antimicrobial activity of thiourea derivatives against both gram-positive and gram-negative bacteria. The results indicated that modifications in the thiophene ring significantly enhanced antibacterial potency, suggesting that further structural optimization could yield even more effective agents .

Properties

IUPAC Name

1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-13(14-7-12-2-1-5-20-12)16-10-6-15-17(8-10)11-3-4-19-9-11/h1-2,5-6,8,11H,3-4,7,9H2,(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVZDNZRIPWCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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